1-(2-bromo-1H-imidazol-5-yl)ethanone
Description
Historical Context and Significance of the Imidazole (B134444) Heterocycle
The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. vedantu.com Its discovery dates back to 1858 when German chemist Heinrich Debus first synthesized it from glyoxal (B1671930) and formaldehyde (B43269) in ammonia, initially naming it glyoxaline. wikipedia.orgtsijournals.comnih.gov Even before this, various derivatives of imidazole had been identified in the 1840s. wikipedia.orgnih.govchemeurope.com The name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch. wikipedia.org
The significance of the imidazole nucleus is deeply rooted in its prevalence in nature and its versatile role in biological systems and medicinal chemistry. vedantu.comnih.gov It is a fundamental component of many crucial biological molecules. wikipedia.orgtsijournals.com For instance, the amino acid histidine features an imidazole side chain, which plays a vital role in the structure and function of numerous proteins and enzymes, including hemoglobin. wikipedia.orgchemeurope.com Histidine can be decarboxylated to form histamine, a biogenic amine that functions as a neurotransmitter and is involved in local immune responses and inflammation. vedantu.comwikipedia.org Furthermore, the imidazole ring system is a core structure in purines, which are the most widespread nitrogen-containing heterocycles in nature, forming the basis of DNA and RNA. wikipedia.org
Due to its unique chemical properties, including its aromaticity and ability to act as both a weak acid and a base, the imidazole moiety is a privileged scaffold in drug discovery. vedantu.comchemeurope.com It is found in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal agents (such as clotrimazole (B1669251) and miconazole), anticancer drugs (like mercaptopurine), and antihypertensive medications. wikipedia.orgnih.govnih.gov The presence of the imidazole ring can enhance the water-solubility and bioavailability of drug candidates. nih.gov
Importance of Halogenated Imidazole Scaffolds in Modern Chemistry
The introduction of halogen atoms onto the imidazole ring creates a class of compounds known as halogenated imidazoles, which are of significant interest in modern medicinal chemistry. google.comresearchgate.net Halogens, such as bromine, chlorine, and fluorine, can profoundly influence the physicochemical properties of a molecule. researchgate.nettutorchase.com Their incorporation into a drug candidate can increase its lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. tutorchase.com
Moreover, halogens can enhance the binding affinity of a molecule to its biological target by forming strong, stable bonds, thereby increasing the potency of a drug. tutorchase.com The introduction of a halogen can also improve a drug's metabolic stability by making it less susceptible to degradation, which can extend its shelf life and duration of action. tutorchase.com For these reasons, halogenated imidazoles serve as important raw materials and versatile building blocks for the synthesis of new pharmaceutical agents. google.com The strategic placement of a halogen on the imidazole scaffold can lead to compounds with improved therapeutic profiles for a wide range of diseases, including infectious diseases and cancer. researchgate.net
Specific Research Rationale for 1-(2-bromo-1H-imidazol-5-yl)ethanone
The specific research rationale for investigating this compound stems from the convergence of the established biological importance of the imidazole ring and the advantageous properties imparted by halogenation. While this particular compound may not be extensively documented in publicly available literature, its structure suggests it is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The 2-bromo-imidazole core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are fundamental in the construction of diverse molecular libraries. The ethanone (B97240) (acetyl) group at the 5-position is also a key functional group that can be chemically altered, for instance, to form Schiff bases or other derivatives. The combination of a brominated imidazole and an acetyl group within the same molecule presents a synthetically versatile platform. Bromo-imidazole derivatives, in general, have been explored for their potential as anticancer agents. For example, some have been found to inhibit specific kinases that are overactive in certain types of cancer, leading to a reduction in tumor cell proliferation.
Overview of Research Objectives and Contributions
The primary research objective centered on this compound is likely its synthesis and characterization as a novel building block for drug discovery. The synthesis of such a molecule contributes a new tool to the arsenal (B13267) of medicinal chemists. By developing reliable synthetic routes to this compound, researchers can then explore its reactivity and utilize it in the creation of a wide range of new chemical entities.
The broader contribution of this line of research lies in the potential discovery of new bioactive compounds. By using this compound as a starting material, scientists can generate libraries of novel imidazole derivatives to be screened for various biological activities. These activities could span a wide spectrum, including but not limited to, anticancer, antifungal, antibacterial, and antiviral properties. Ultimately, the synthesis and exploration of this compound and its derivatives could lead to the identification of new lead compounds for the development of future medicines.
Data Table
| Property | Value |
| IUPAC Name | 1-(2-bromo-1H-imidazol-5-yl)ethan-1-one |
| Molecular Formula | C₅H₅BrN₂O |
| Molecular Weight | 205.01 g/mol |
| Synonyms | 2-Bromo-5-acetylimidazole |
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1-(2-bromo-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H,7,8) |
InChI Key |
MCQSFTWIIURQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Retrosynthetic Analysis of 1-(2-bromo-1H-imidazol-5-yl)ethanone
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves the late-stage bromination of a pre-existing 1-(1H-imidazol-5-yl)ethanone precursor. This strategy relies on the regioselective introduction of a bromine atom at the C2 position of the imidazole (B134444) ring.
Alternatively, the imidazole ring itself can be constructed from acyclic precursors already bearing the necessary functional groups. This approach could involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a pathway reminiscent of the Debus-Radziszewski imidazole synthesis. In this scenario, the acetyl group at the C5 position and the bromine atom at the C2 position would need to be incorporated into the initial building blocks. A third possibility involves functional group interconversion, where a different substituent at the C2 position is converted to a bromine atom.
Classical and Contemporary Synthetic Routes to 2-Bromoimidazoles
The synthesis of the 2-bromoimidazole core is central to obtaining the target molecule. Various classical and contemporary methods have been developed for this purpose.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The Debus-Radziszewski imidazole synthesis is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgmdpi.comscribd.com This reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.comscribd.com While historically significant, this method can sometimes lead to mixtures of products and require harsh reaction conditions. mdpi.com
Cyclization Reactions for Imidazole Ring Formation
The formation of the imidazole ring through cyclization of linear precursors is a widely employed strategy. One common method involves the reaction of α-haloketones with amidines. The α-haloketone provides the C-C-N fragment, while the amidine supplies the N-C-N unit. This approach offers good control over the substitution pattern of the resulting imidazole. The synthesis of imidazole derivatives can also be achieved through the cyclization of α-dicarbonyl compounds with ammonia and an aldehyde, as seen in the Radziszewski reaction. researchgate.net
Direct Bromination and Functional Group Interconversion Strategies
The direct bromination of an existing imidazole ring is a common method for introducing a bromine atom. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation, offering milder reaction conditions compared to molecular bromine. organic-chemistry.org The regioselectivity of the bromination is influenced by the substituents already present on the imidazole ring and the reaction conditions. For the synthesis of this compound, the direct bromination of 1-(1H-imidazol-5-yl)ethanone would be a key step. The acetyl group at the C5 position is an electron-withdrawing group, which can influence the position of bromination.
Functional group interconversion (FGI) provides another avenue to 2-bromoimidazoles. This could involve, for example, the conversion of a 2-aminoimidazole or a 2-hydroxyimidazole to the corresponding 2-bromo derivative.
Development and Optimization of Reaction Parameters
The efficiency and selectivity of any synthetic route are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for maximizing the yield and purity of the desired product.
Solvent Selection and Effects
The choice of solvent can have a profound impact on the outcome of a chemical reaction. Factors such as polarity, proticity, and the ability to solvate reactants and intermediates can influence reaction rates and selectivity. In the context of imidazole synthesis and bromination, the solvent can affect the solubility of reagents, the stability of intermediates, and the course of the reaction.
For electrophilic aromatic substitution reactions, such as the bromination of an imidazole ring, the polarity of the solvent can influence the rate of reaction by stabilizing the charged intermediates. quora.com For instance, polar solvents may facilitate the ionization of the brominating agent and stabilize the arenium ion intermediate. However, the solvent itself should not react with the brominating agent.
The following table illustrates the effect of different solvents on the yield of a model multi-component reaction for the synthesis of trisubstituted imidazoles. While not specific to the target molecule, it provides a general understanding of how solvent choice can impact imidazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | 140 | 90 | 75 |
| 2 | DMF | 140 | - | 65 |
| 3 | Butanol | Reflux | 20 | 85 |
| 4 | Ethanol (B145695) | Reflux | 70 | 76 |
| 5 | Methanol (B129727) | 65 | 90 | 74 |
| 6 | Water | Reflux | 90 | 10 |
| 7 | Toluene | 110 | - | 67 |
| 8 | Chlorobenzene | 120 | - | 56 |
| 9 | CH3CN | Reflux | 90 | 68 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
As the table demonstrates, polar aprotic solvents like DMSO and DMF, as well as alcoholic solvents like butanol, ethanol, and methanol, generally provide good to excellent yields in this model reaction. rsc.org Non-polar solvents and water resulted in lower yields. This highlights the importance of empirical screening of solvents to identify the optimal conditions for a specific transformation.
Temperature and Pressure Control
The precise control of temperature and pressure is fundamental to the successful synthesis of halogenated imidazole derivatives, directly influencing reaction kinetics, product yield, and impurity profiles. In the context of synthesizing this compound, which involves steps like bromination and cyclization, temperature management is critical.
Bromination reactions are typically exothermic. Uncontrolled temperature can lead to over-bromination, resulting in di- or tri-brominated species, or degradation of the imidazole ring. actachemscand.org For instance, in related syntheses of brominated benzimidazoles, reactions are often conducted at specific, elevated temperatures, such as 100°C in acetic acid, to ensure the reaction proceeds to completion within a reasonable timeframe, typically around 3 hours. chemicalbook.com Similarly, other related syntheses involving bromoacetyl bromide are performed by heating under reflux, a method that uses the boiling point of the solvent to maintain a constant, elevated temperature. chemicalbook.com
Conversely, some steps may require cooling to manage exotherms or to enhance selectivity. For example, the diazotization of histamine, a precursor for some imidazole derivatives, is conducted at -5°C to ensure the stability of the diazonium intermediate. actachemscand.org While pressure control is less commonly a critical variable for these types of liquid-phase reactions at a lab scale, it becomes a significant safety and process consideration during scale-up, particularly if gaseous reagents or byproducts are involved or if the reaction is run at temperatures exceeding the solvent's atmospheric boiling point in a sealed reactor.
Effective temperature control strategies often involve:
Gradual Reagent Addition: Adding the brominating agent dropwise to a solution of the imidazole precursor to manage the heat generated.
Use of Cooling Baths: Employing ice or other cooling baths to maintain low temperatures when necessary.
Reflux Conditions: Utilizing the boiling point of the solvent to maintain a stable and consistent reaction temperature for extended periods.
The optimization of these parameters is crucial for developing a robust and reproducible synthesis.
Catalyst Screening and Ligand Design
The synthesis of functionalized imidazoles can be significantly enhanced through catalysis. While direct bromination with agents like N-bromosuccinimide (NBS) or bromine (Br₂) may not always require a catalyst, the core synthesis of the substituted imidazole ring often benefits from catalytic methods to improve efficiency and selectivity. actachemscand.orgyoutube.com
Catalyst Screening: Various catalysts have been explored for the synthesis of the imidazole core. Acid catalysts, such as p-toluenesulfonic acid, are often used in condensation reactions to form the imidazole ring. nih.gov In recent years, transition-metal catalysis has emerged as a powerful tool. Palladium and nickel catalysts, for instance, are highly effective for C-H activation and cross-coupling reactions, enabling the direct functionalization of the imidazole ring. jst.go.jpresearchgate.netnih.gov For example, a palladium pivalate (Pd(OPiv)₂) complex has been identified as a good catalyst for C4–H activation of 2,5-disubstituted imidazoles. jst.go.jp The choice of catalyst can dramatically impact reaction outcomes, as shown in the table below summarizing catalysts used in various imidazole syntheses.
Interactive Data Table: Catalyst Systems in Imidazole Synthesis
| Catalyst System | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Phosphine (B1218219) Ligand | C4-H Arylation | 2,5-disubstituted imidazole N-oxides | Efficient arylation of the imidazole ring | jst.go.jp |
| Ni(OTf)₂ / dcype | C-H Arylation | Imidazoles with phenol derivatives | First nickel-catalyzed C-H arylation of imidazoles | researchgate.netnih.gov |
| p-toluenesulfonic acid | Condensation | Benzoin, aniline, aldehydes | High yields (up to 92%) for 1,4,5-trisubstituted imidazoles | nih.gov |
Ligand Design: In transition metal-catalyzed reactions, the ligand plays a pivotal role in modulating the catalyst's activity, stability, and selectivity. The development of ligands for palladium(II)-catalyzed C–H functionalization has been a key area of research. nih.gov Ligands can influence the reaction by:
Stabilizing the metal center: Preventing catalyst decomposition.
Modulating electronic properties: Affecting the catalyst's reactivity.
Controlling steric environment: Influencing regioselectivity and preventing side reactions.
For palladium-catalyzed reactions on imidazoles, scaffolds such as mono-N-protected amino acids, 2,6-disubstituted pyridines, and 2,2′-bipyridines have been explored. nih.gov Intensive screening has identified fluorinated bathophenanthroline as an optimal ligand for the palladium-catalyzed C–H N-heteroarylation of N-protected-2,5-disubstituted imidazoles. jst.go.jp The rational design and screening of ligands are essential for discovering efficient and selective catalytic systems for the synthesis of complex molecules like this compound.
Green Chemistry Principles in the Synthesis of this compound
Adopting green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve process safety and efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes. orientjchem.orgias.ac.in This technique has been successfully applied to the synthesis of various imidazole derivatives. nih.gov For instance, the synthesis of trisubstituted imidazoles via the condensation of benzyl, aldehydes, and ammonium acetate (B1210297) under solvent-free, microwave-irradiated conditions has been reported to give yields around 80%. nih.gov In another example, a transition metal-free synthesis of trinuclear imidazole-fused scaffolds was achieved under microwave irradiation, a process that was significantly less efficient under conventional heating. nih.gov The application of microwave technology to the synthesis of this compound could offer a greener, more efficient route by reducing energy consumption and potentially improving yields.
Interactive Data Table: Conventional vs. Microwave-Assisted Imidazole Synthesis
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Trinuclear Imidazole Scaffolds | Conventional (150°C) | 20 hours | 33% | nih.gov |
| Synthesis of Trinuclear Imidazole Scaffolds | Microwave (120 W) | 20 minutes | 88% | nih.gov |
| Synthesis of N-substituted imidazoles | Conventional Reflux | 4-6 hours | - | orientjchem.org |
Biocatalytic Approaches
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several green chemistry benefits, including high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent, reducing the need for volatile organic compounds. researchgate.net
While the application of biocatalysis in heterocyclic chemistry is a growing field, specific enzymatic routes for the synthesis of halogenated imidazoles are not yet widely established. researchgate.netkcl.ac.uk However, the potential is significant. Enzymes such as halogenases could be used for the specific bromination of the imidazole ring, avoiding the regioselectivity issues common in chemical bromination. actachemscand.org Other enzymes, like oxidases or reductases, could be employed in the construction of the imidazole core itself. researchgate.net The development of a biocatalytic or chemo-enzymatic route represents a frontier in the sustainable synthesis of compounds like this compound.
Solvent-Free Reaction Conditions
Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and pose environmental and safety hazards. Solvent-free, or solid-state, reactions offer a compelling alternative. asianpubs.org These reactions are often performed by grinding reagents together, sometimes with a catalytic amount of a solid support or by heating the neat mixture. researchgate.net
The synthesis of various imidazole derivatives under solvent-free conditions has been successfully demonstrated. nih.govasianpubs.org For example, a one-pot, solvent-free synthesis of imidazole derivatives by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at 70°C resulted in high yields. asianpubs.org In another instance, K₄[Fe(CN)₆] was used as an inexpensive and mild catalyst for the solvent-free synthesis of imidazolines and benzimidazoles at room temperature. researchgate.net Applying these principles to the synthesis of this compound could lead to a significantly greener process with a reduced E-factor (environmental factor), simplified workup procedures, and lower costs.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Translating a synthetic route from a laboratory bench (milligram to gram scale) to a preparative or industrial scale (kilogram scale) presents numerous challenges that must be systematically addressed. pharmafeatures.comrecipharm.com This transition is not merely about using larger flasks; it requires re-evaluating and re-optimizing the entire process. news-medical.net
Key considerations for the scale-up of the synthesis of this compound include:
Heat and Mass Transfer: Reactions that are easily controlled in a small flask can become problematic in a large reactor. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation from exothermic reactions (like bromination) more challenging and potentially leading to thermal runaway. news-medical.net Efficient stirring and reactor cooling systems are critical.
Reaction Kinetics and Time: Operations that are quick in the lab, such as reagent addition or heating/cooling, take much longer at scale (time dilation). news-medical.net This can affect impurity profiles and product stability.
Purity and Isolation: Maintaining high purity is essential. Impurities that are minor at a small scale can become significant issues during large-scale production. pharmafeatures.com The isolation method (e.g., crystallization, chromatography) must be scalable. Flash chromatography, common in the lab, is often not viable for large quantities, making crystallization the preferred method for purification. chimia.ch
Process Safety and GMP: A thorough hazard assessment is required to identify potential risks. The process must be compliant with Good Manufacturing Practices (GMP) if the compound is intended as an Active Pharmaceutical Ingredient (API). recipharm.com
Modern Manufacturing Technologies: Continuous flow chemistry, using plug flow reactors (PFRs), offers a modern solution to many scale-up challenges. This technology allows for better control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of hazardous material reacting at any given time, and can facilitate rapid scale-up. researchgate.net The development of a 1H-4-substituted imidazole intermediate was successfully scaled using a PFR under GMP conditions, demonstrating the power of this approach. researchgate.net
Interactive Data Table: Key Parameters for Synthesis Scale-Up
| Parameter | Laboratory Scale (grams) | Preparative Scale (kilograms) | Key Challenges |
|---|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat dissipation. | Managing exotherms, avoiding hot spots, preventing thermal runaway. |
| Mass Transfer | Efficient mixing is easily achieved. | Inefficient mixing can lead to concentration gradients. | Ensuring homogeneity, consistent reaction rates, minimizing side products. |
| Reaction Time | Short addition and workup times. | Extended addition, heating, cooling, and transfer times. | Product/reagent stability over longer periods, changes in impurity profile. |
| Purification | Often relies on column chromatography. | Primarily relies on crystallization and filtration. | Developing scalable crystallization protocols, managing solvent volumes. |
| Safety | Small quantities minimize risk. | Large quantities amplify hazards (toxicity, flammability, exotherms). | Rigorous process hazard analysis, engineering controls. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomeric Studies
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-(2-bromo-1H-imidazol-5-yl)ethanone, it is instrumental in confirming the molecular skeleton and investigating the dynamic process of tautomerism inherent to the imidazole (B134444) ring. Imidazoles can exist in two tautomeric forms when the ring nitrogen atom is unsubstituted, a phenomenon that influences their chemical and biological properties. nih.govwikipedia.org
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms. In a typical ¹H NMR spectrum of this compound, one would expect to see a singlet for the remaining imidazole proton (H-4), a singlet for the methyl protons of the acetyl group, and a broad signal for the N-H proton.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the molecule's connectivity.
COSY (Correlation Spectroscopy) would show correlations between scalar-coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated imidazole and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This would definitively link the H-4 signal to the C-4 carbon and the methyl proton signal to the acetyl methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of nuclei, which is vital for conformational analysis, although less complex in this relatively rigid structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analyses of structurally similar compounds.
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH₃ | ¹H NMR | ~2.4 - 2.6 | C=O, C-5 |
| H-4 | ¹H NMR | ~7.5 - 7.8 | C-2, C-5, C=O |
| N-H | ¹H NMR | ~12.0 - 14.0 (broad) | C-2, C-4 |
| -CH₃ | ¹³C NMR | ~27 - 30 | - |
| C-2 | ¹³C NMR | ~120 - 125 | - |
| C-4 | ¹³C NMR | ~128 - 132 | - |
| C-5 | ¹³C NMR | ~135 - 140 | - |
| C=O | ¹³C NMR | ~185 - 190 | - |
Solid-State NMR (SSNMR) provides invaluable information about the structure and dynamics of materials in their solid form. For this compound, techniques like ¹H, ¹³C, and ¹⁵N SSNMR are particularly useful for probing intermolecular interactions. researchgate.netacs.org The chemical shifts observed in SSNMR, especially for nuclei involved in hydrogen bonding (like the N-H proton and imidazole nitrogens), are highly sensitive to their local environment. acs.org This sensitivity allows for the characterization of hydrogen bond strengths and geometries. Furthermore, if the compound exhibits polymorphism (the ability to exist in multiple crystal forms), SSNMR can distinguish between different polymorphs, as each form will have a unique set of chemical shifts due to the different molecular packing and intermolecular interactions. researchgate.net
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. In the analysis of this compound, these techniques confirm the presence of key structural motifs. The data from both methods are often complementary and provide a comprehensive vibrational profile of the molecule. researchgate.net
Key expected vibrational bands include:
N-H Stretch: A broad band typically in the range of 3100-3300 cm⁻¹, indicative of hydrogen bonding.
C-H Stretch: Signals for aromatic (imidazole ring) and aliphatic (methyl group) C-H bonds, usually around 3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively.
C=O Stretch: A strong, sharp absorption characteristic of the ketone carbonyl group, expected around 1670-1690 cm⁻¹. The exact position can be influenced by conjugation with the imidazole ring and intermolecular hydrogen bonding.
C=N and C=C Stretches: Vibrations from the imidazole ring, typically appearing in the 1400-1600 cm⁻¹ region.
C-Br Stretch: A lower frequency vibration, usually found below 700 cm⁻¹.
Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Aliphatic) | Stretching | 2900 - 3000 |
| C=O (Ketone) | Stretching | 1670 - 1690 |
| C=N / C=C (Imidazole) | Stretching | 1400 - 1600 |
| C-Br | Stretching | 500 - 700 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. For C₅H₅BrN₂O, the expected monoisotopic mass would be precisely measured and compared to the theoretical value.
Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. For ketones, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.com For this compound, two primary alpha-cleavage events are possible:
Loss of the methyl radical (•CH₃), resulting in a stable acylium ion containing the bromo-imidazole ring.
Loss of the bromo-imidazolyl radical, resulting in the acetyl cation (CH₃CO⁺).
The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance would result in characteristic isotopic patterns (M+ and M+2 peaks) for all bromine-containing fragments, serving as a clear diagnostic marker.
Table 3: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion (Structure) | Fragmentation Pathway | Predicted m/z | Notes |
|---|---|---|---|
| [C₅H₅BrN₂O]⁺• | Molecular Ion | 187.96/189.96 | Shows characteristic Br isotope pattern. |
| [C₄H₂BrN₂O]⁺ | Alpha-cleavage (Loss of •CH₃) | 172.94/174.94 | Likely a major fragment due to acylium ion stability. |
| [C₂H₃O]⁺ | Alpha-cleavage (Loss of bromo-imidazolyl radical) | 43.02 | Common fragment for acetyl-containing compounds. |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For this compound, an SCXRD analysis would confirm the planarity of the imidazole ring and determine the orientation of the acetyl substituent relative to the ring. mdpi.com
Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, providing profound insights into the intermolecular forces that govern the solid-state architecture. rsc.org For this compound, several key interactions are anticipated:
Hydrogen Bonding: The N-H group of the imidazole ring is a strong hydrogen bond donor, while the carbonyl oxygen and the sp²-hybridized imidazole nitrogen are potent acceptors. This would likely lead to the formation of robust hydrogen-bonded chains or networks, which are a defining feature in the crystals of many imidazole derivatives. figshare.comcardiff.ac.uk
Halogen Bonding: The bromine atom at the C-2 position can act as a halogen bond donor, forming interactions with electron-rich atoms like the carbonyl oxygen or the imidazole nitrogen of an adjacent molecule. This type of non-covalent interaction is increasingly recognized as a critical force in crystal engineering. acs.org
The analysis of these combined forces is crucial for understanding the material's physical properties and for the rational design of new crystalline materials. rsc.org
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Anticipated Geometric Features |
|---|---|---|---|
| Hydrogen Bond | N-H (imidazole) | C=O (ketone) | N-H···O distance of ~1.8-2.2 Å |
| Hydrogen Bond | N-H (imidazole) | N (imidazole) | N-H···N distance of ~1.9-2.3 Å |
| Halogen Bond | C-Br | C=O or N | C-Br···O/N angle close to 180° |
| π-π Stacking | Imidazole Ring | Imidazole Ring | Inter-planar distance of ~3.3-3.8 Å |
Conformational Analysis in the Crystalline Phase
The precise three-dimensional arrangement of atoms and functional groups in the solid state is determined through single-crystal X-ray diffraction studies. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the crystal lattice.
For this compound, a key aspect of its conformational analysis would be the relative orientation of the acetyl group with respect to the imidazole ring. The planarity of the molecule is of significant interest, as conjugation between the acetyl group and the π-system of the imidazole ring can influence its electronic properties. The torsion angle between the plane of the imidazole ring and the plane of the acetyl group would be a critical parameter.
Furthermore, the crystal packing would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, or halogen bonding involving the bromine atom. These interactions can play a crucial role in stabilizing the observed conformation in the crystalline phase.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 9.876 |
| β (°) | 105.3 |
| Z | 4 |
| R-factor | 0.045 |
Table 2: Hypothetical Key Torsion Angles for this compound
| Torsion Angle | Value (°) |
| N1-C5-C(acetyl)-O(acetyl) | 175.2 |
| C4-C5-C(acetyl)-C(methyl) | -5.8 |
Note: The data in the tables above are illustrative and not based on published experimental results.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to probe the electronic transitions and optical properties of a molecule. The UV-Vis spectrum reveals the wavelengths of light that a molecule absorbs, corresponding to the promotion of electrons from lower to higher energy molecular orbitals.
For this compound, the absorption spectrum would be expected to show bands corresponding to π → π* transitions within the imidazole ring and n → π* transitions associated with the carbonyl group of the acetyl moiety. The position and intensity of these bands would be sensitive to the solvent polarity.
Fluorescence spectroscopy provides information about the emission of light from the excited state back to the ground state. The fluorescence spectrum, quantum yield, and lifetime are important parameters that characterize the photophysical properties of the compound. The presence or absence of fluorescence, and its characteristics, would depend on the efficiency of non-radiative decay pathways from the excited state.
Table 3: Hypothetical Electronic Absorption and Emission Data for this compound in Methanol (B129727)
| Parameter | Value |
| Absorption Maximum (λmax) | 285 nm |
| Molar Absorptivity (ε) | 12,500 M-1cm-1 |
| Emission Maximum (λem) | 350 nm |
| Fluorescence Quantum Yield (ΦF) | 0.15 |
| Stokes Shift | 65 nm |
Note: The data in the table above are illustrative and not based on published experimental results.
Theoretical and Computational Investigations of 1 2 Bromo 1h Imidazol 5 Yl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. By using functionals like B3LYP with an appropriate basis set, it is possible to obtain accurate predictions of molecular geometries, electronic distribution, and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com
For 1-(2-bromo-1H-imidazol-5-yl)ethanone, DFT calculations can predict the energies of these frontier orbitals. From these energies, global reactivity descriptors such as chemical hardness (η) and softness (S) can be derived. Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. Hard molecules are typically less reactive, whereas soft molecules are more reactive. irjweb.com
Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.70 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.50 |
Note: The data in this table are hypothetical and serve as an illustrative example of typical computational results.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions prone to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are favorable for nucleophilic attack.
In this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole (B134444) ring, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the imidazole ring and the carbon atom of the carbonyl group would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution.
For this compound, significant delocalization is expected between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the imidazole ring and the carbonyl group. These interactions contribute to the resonance stabilization of the molecule.
Table 2: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N2 | π*(C4-C5) | 25.8 |
| LP(1) O1 | π*(C6-C7) | 18.5 |
Note: The data in this table are hypothetical and serve as an illustrative example of typical computational results.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis aims to identify the most stable conformers of a molecule by exploring its potential energy surface. nih.gov For this compound, the primary degree of rotational freedom is around the single bond connecting the ethanone (B97240) group to the imidazole ring.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. The relative energies of the conformers determine their population at a given temperature. Such studies have been performed on similar heterocyclic systems to understand their conformational preferences. researchgate.net
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects
While gas-phase DFT calculations provide fundamental insights, the behavior of a molecule in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in a condensed phase. nih.gov By simulating the motion of the solute and solvent molecules over time, MD can provide information on conformational dynamics, solvation structure, and transport properties.
An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal how solvent molecules arrange around the solute and how this affects its conformational flexibility. The simulation can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Computational Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, DFT calculations can be employed to predict its vibrational (IR and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra.
The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. Similarly, the prediction of 1H and 13C NMR chemical shifts can help in the structural elucidation of the compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| IR Spectroscopy | C=O stretching frequency | 1685 cm-1 |
| 1H NMR | Imidazole C-H chemical shift | δ 7.5-8.0 ppm |
| 13C NMR | Carbonyl carbon chemical shift | δ 185 ppm |
Note: The data in this table are hypothetical and serve as an illustrative example of typical computational results.
Reaction Mechanism Studies through Computational Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule such as this compound, which possesses multiple reactive sites, theoretical investigations are invaluable for predicting reactivity, identifying stable intermediates, and mapping the energetic pathways of potential transformations. While specific computational studies on the reaction mechanisms of this exact compound are not extensively documented in public literature, the application of established computational methodologies, particularly Density Functional Theory (DFT), allows for a robust theoretical exploration of its chemical behavior. semanticscholar.orgacs.org
The primary reactive centers in this compound are the C2 carbon atom, which is susceptible to nucleophilic substitution of the bromine atom, the acetyl group at the C5 position, and the imidazole ring itself, which can undergo tautomerization and electrophilic or nucleophilic attack. youtube.com Computational studies can systematically investigate reactions at each of these sites.
Predicting Molecular Reactivity
A foundational step in computational reaction modeling is the analysis of the molecule's electronic structure to predict its reactivity. Quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this regard. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, MEP analysis would likely indicate nucleophilic character on the nitrogen atoms and the carbonyl oxygen, while electrophilic character would be concentrated on the carbonyl carbon and the C2 carbon attached to the bromine. semanticscholar.org
The tautomerism of the imidazole ring is a critical factor influencing its reactivity. vu.nlnih.govox.ac.uk The position of the proton on either N1 or N3 affects the electronic properties and, consequently, the reaction pathways. Computational models can accurately predict the relative stabilities of these tautomers and the energy barrier for their interconversion. nih.govnih.gov
Table 1: Hypothetical Calculated Quantum Chemical Parameters for Reactivity Analysis of this compound Tautomers
Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) |
| 1H-tautomer | -6.85 | -1.95 | 4.90 | 3.98 |
| 3H-tautomer | -6.79 | -2.01 | 4.78 | 4.12 |
Modeling Reaction Pathways and Transition States
Computational modeling excels at mapping the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. acs.org The calculated energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org
For this compound, a key reaction to model would be the nucleophilic aromatic substitution (SNAr) at the C2 position. A computational study would involve modeling the approach of a nucleophile (e.g., an amine or alkoxide) to the C2 carbon, the formation of a high-energy intermediate (a Meisenheimer-like complex), and the subsequent departure of the bromide ion. By calculating the activation energies for each step, the rate-determining step of the mechanism can be identified.
Intrinsic Reaction Coordinate (IRC) calculations are then employed to confirm that the identified transition state structure correctly connects the reactant and product minima on the potential energy surface. acs.org These models can also incorporate solvent effects, often using a continuum solvation model (like SMD or PCM), to provide a more accurate picture of reaction energetics in solution. acs.org
Table 2: Hypothetical Calculated Activation and Reaction Energies for Nucleophilic Substitution on this compound
Reaction: this compound + CH₃O⁻ → 1-(2-methoxy-1H-imidazol-5-yl)ethanone + Br⁻
| Solvent | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |
| Gas Phase | 22.5 | -5.8 |
| DMSO | 18.7 | -4.9 |
| Methanol (B129727) | 20.1 | -5.2 |
By systematically modeling these various potential reactions, computational studies can build a comprehensive understanding of the chemical behavior of this compound. This theoretical insight is crucial for guiding the synthesis of new derivatives and for predicting the compound's stability and interactions in different chemical environments.
Reactivity, Derivatization, and Synthetic Transformations
Nucleophilic Substitution Reactions at the Bromo Position of the Imidazole (B134444) Ring
The bromine atom at the C-2 position of the imidazole ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic ring and the acetyl group. In N-protected derivatives of bromoimidazoles, the 2-bromo substituent is often the most readily displaced by nucleophiles. For instance, studies on 1-protected 2,4,5-tribromoimidazoles have shown that various sodium alkane-thiolates, arene-thiolates, and sodium isopropoxide selectively displace the bromine atom at the C-2 position. rsc.org This selectivity is attributed to the electronic properties of the imidazole ring, where the C-2 position is activated towards nucleophilic attack.
In the context of 1-(2-bromo-1H-imidazol-5-yl)ethanone, reaction with a suitable nucleophile (Nu⁻) would lead to the displacement of the bromide ion, yielding a 2-substituted-5-acetyl-1H-imidazole. The reaction is typically carried out in the presence of a base if the nucleophile is protic.
Table 1: Examples of Nucleophilic Substitution at the 2-Position of Bromoimidazoles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiolate | Sodium thiophenoxide | 2-Thioaryl-imidazole |
| Alkoxide | Sodium isopropoxide | 2-Alkoxy-imidazole |
Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic attack. nih.gov However, the reactivity and regioselectivity are heavily influenced by the substituents present. In this compound, the ring is substituted with an electron-withdrawing bromo group and a deactivating acetyl group. Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 position. nih.govglobalresearchonline.netuobabylon.edu.iq Given that the C-5 position is already occupied, the most likely position for electrophilic attack is the C-4 position. The reaction would proceed through the formation of a resonance-stabilized cationic intermediate (arenium ion). uobabylon.edu.iq
Common electrophilic substitution reactions include nitration and halogenation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq
Chemical Transformations of the Ethanone (B97240) Moiety
The ethanone (acetyl) group at the C-5 position provides a handle for a variety of chemical modifications, including condensation, reduction, and oxidation reactions.
The carbonyl group of the ethanone moiety can undergo condensation reactions. For instance, Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base (like sodium hydroxide) can furnish α,β-unsaturated ketones, commonly known as chalcones. ijeas.org These chalcone (B49325) derivatives of this compound can serve as precursors for the synthesis of other heterocyclic systems. ijeas.org Furthermore, the acetyl group can participate in condensation reactions with amines to form imines or enamines, or undergo reactions like the Claisen condensation. researchgate.net
The carbonyl group of the ethanone moiety is readily reduced to a secondary alcohol. This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its chemoselectivity, typically not affecting the bromo substituent or the imidazole ring under mild conditions. wordpress.com The resulting alcohol, 1-(2-bromo-1H-imidazol-5-yl)ethanol, can be a valuable intermediate for further functionalization.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The C-Br bond at the 2-position of the imidazole ring is an excellent site for metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-2 position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgrhhz.net The use of specific phosphine (B1218219) ligands can be crucial for achieving high yields, especially with challenging substrates. researchgate.netnih.gov
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 2-bromoimidazole and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netorganic-chemistry.org This method provides a direct route to 2-alkynyl-1H-imidazoles, which are versatile building blocks in organic synthesis.
Heck Reaction: The Heck reaction couples the 2-bromoimidazole with an alkene in the presence of a palladium catalyst and a base. pearson.comthieme-connect.de This reaction leads to the formation of 2-alkenyl-1H-imidazoles. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. thieme-connect.de The intramolecular version of the Heck reaction is a powerful tool for constructing fused heterocyclic systems. chim.it
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
Formation of Novel Heterocyclic Systems Utilizing the this compound Scaffold
The combination of reactive sites on this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. umn.edu For example, a derivative formed from a condensation reaction at the ethanone moiety can undergo subsequent intramolecular cyclization. A chalcone derived from this compound can react with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoline or isoxazoline (B3343090) rings fused or linked to the imidazole core. ijeas.org
Furthermore, a product from a Sonogashira coupling could undergo an intramolecular cyclization to form systems like imidazo[2,1-b]thiazoles or other related fused heterocycles, depending on the nature of the alkyne and subsequent reaction conditions. The intramolecular Heck reaction is another powerful strategy for synthesizing various heterocyclic systems. chim.it The ability to build upon this scaffold highlights its importance in combinatorial chemistry and drug discovery. clockss.org
Investigation of Reaction Kinetics and Thermodynamics
A thorough understanding of the reactivity of a chemical compound requires detailed investigation into its reaction kinetics and thermodynamics. For this compound, this involves studying the rates at which it undergoes various transformations and the energy changes associated with these reactions. While specific experimental data for this particular molecule is not extensively available in the public domain, we can infer its likely kinetic and thermodynamic behavior based on the well-established reactivity of related imidazole compounds and general principles of physical organic chemistry.
The primary sites of reactivity on this compound are the imidazole ring, particularly the nitrogen atoms and the bromine-substituted carbon, and the acetyl group. Kinetic and thermodynamic studies would focus on reactions such as nucleophilic substitution at the C2 position, N-acylation, and reactions involving the ketone moiety.
Reaction Kinetics
The kinetics of a reaction describe its rate and the factors that influence it. The rate of a reaction is typically expressed by a rate law, which for a reaction A + B → C might take the form: Rate = k[A]x[B]y, where k is the rate constant and x and y are the reaction orders with respect to reactants A and B. msu.edu The rate constant is temperature-dependent, as described by the Arrhenius equation, which relates it to the activation energy (Ea) – the minimum energy required for a reaction to occur.
Nucleophilic Substitution at the C2-Position:
The bromine atom at the C2 position of the imidazole ring is a potential site for nucleophilic substitution. The rate of this substitution will depend on the nature of the nucleophile, the solvent, and the reaction conditions. The reaction likely proceeds through an SNAr (nucleophilic aromatic substitution) mechanism. The activation energy for such a reaction is influenced by the stability of the intermediate Meisenheimer complex.
Studies on related bromoimidazoles indicate that the rate of substitution is sensitive to the electronic properties of the imidazole ring. The electron-withdrawing nature of the acetyl group at the C5 position in this compound would likely influence the rate of nucleophilic attack.
Hypothetical Kinetic Data for Nucleophilic Substitution:
To illustrate the principles of reaction kinetics, the following interactive table presents hypothetical rate constants for the substitution of the bromine atom in this compound with a generic nucleophile under various conditions.
| Temperature (°C) | Solvent Polarity | Nucleophile Concentration (M) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| 25 | Low | 0.1 | 1.2 x 10⁻⁵ |
| 25 | High | 0.1 | 5.8 x 10⁻⁵ |
| 50 | Low | 0.1 | 9.6 x 10⁻⁵ |
| 50 | High | 0.1 | 4.6 x 10⁻⁴ |
| 25 | High | 0.2 | 1.1 x 10⁻⁴ |
N-Acylation and Derivatization:
The imidazole nitrogen can act as a nucleophile, participating in reactions such as acylation. The kinetics of N-acylation of imidazoles have been studied, revealing that these reactions are often rapid. nih.govnih.gov The formation of an N-acylimidazolium intermediate is a key step in many imidazole-catalyzed reactions. youtube.comrsc.org The rate of these reactions is influenced by the steric and electronic environment of the imidazole ring.
Bromination of Imidazole:
Kinetic studies on the bromination of imidazole itself have shown that the reaction rates are pH-dependent and proceed through the reaction of molecular bromine with the neutral imidazole species. researchgate.net The presence of substituents on the imidazole ring significantly affects the rate of further bromination.
Thermodynamics
The thermodynamics of a reaction are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The equation ΔG = ΔH - TΔS relates these parameters, where a negative ΔG indicates a spontaneous reaction.
Thermodynamics of Derivatization Reactions:
For a typical derivatization reaction of this compound, such as a nucleophilic substitution, the enthalpy change (ΔH) would be determined by the difference in bond energies between the reactants and products. The breaking of the C-Br bond and the formation of a new carbon-nucleophile bond would be a major contributor. The entropy change (ΔS) relates to the change in disorder of the system.
Illustrative Thermodynamic Parameters for a Hypothetical Reaction:
The following table provides an example of thermodynamic data for a hypothetical exothermic reaction of this compound.
| Thermodynamic Parameter | Hypothetical Value |
| Enthalpy Change (ΔH) | -75 kJ/mol |
| Entropy Change (ΔS) | -20 J/mol·K |
| Gibbs Free Energy Change (ΔG at 298 K) | -69 kJ/mol |
This hypothetical data suggests a spontaneous reaction, driven by a favorable enthalpy change. The negative entropy change might indicate a more ordered transition state or product formation. The actual thermodynamic values for any specific reaction of this compound would need to be determined experimentally through techniques such as calorimetry.
Exploration of Advanced Research Applications and Mechanistic Insights
Development as a Versatile Building Block in Organic Synthesis
The strategic placement of reactive sites on the 1-(2-bromo-1H-imidazol-5-yl)ethanone molecule renders it an exceptionally versatile building block for the synthesis of more complex heterocyclic structures. beilstein-journals.org The presence of a bromine atom at the 2-position of the imidazole (B134444) ring is particularly significant, as it provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Notable cross-coupling reactions that can be employed with this compound include:
Suzuki-Miyaura Coupling: This reaction pairs the bromo-imidazole with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. clockss.orgwikipedia.orgorganic-chemistry.org This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. clockss.orgwikipedia.org The application of Suzuki coupling to bromo-imidazoles allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the imidazole ring, leading to a diverse library of substituted imidazole derivatives. clockss.org
Heck-Mizoroki Reaction: This reaction involves the coupling of the bromo-imidazole with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.orgnih.gov The Heck reaction is a powerful tool for the vinylation of aryl halides and has been widely applied in the synthesis of complex organic molecules. nih.gov
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to introduce an alkynyl group at the 2-position of the imidazole ring. wikipedia.orgnrochemistry.comlibretexts.orgjk-sci.com This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in various functional materials. libretexts.org
The acetyl group at the 5-position further enhances the synthetic utility of this building block, offering a site for condensation reactions, reductions to form alcohols, or transformations into other functional groups. The imidazole ring itself, with its two nitrogen atoms, can participate in various cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. semanticscholar.org The diversity of chemical transformations possible with this compound underscores its importance as a foundational molecule in the diversity-oriented synthesis of novel heterocyclic compounds. clockss.org
| Cross-Coupling Reaction | Reactant | Catalyst System | Bond Formed | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | C(sp2)-C(sp2) | 2-Aryl-5-acetyl-imidazole |
| Heck-Mizoroki | Alkene | Pd catalyst, Base | C(sp2)-C(sp2) | 2-Vinyl-5-acetyl-imidazole |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | C(sp2)-C(sp) | 2-Alkynyl-5-acetyl-imidazole |
Applications in Materials Science Research
The unique electronic and structural features of the imidazole core, combined with the synthetic versatility of this compound, make it a promising candidate for the development of advanced functional materials.
The development of functional polymers and organic semiconductors often relies on the precise arrangement of π-conjugated systems. While direct polymerization of this compound is not widely reported, its derivatives, synthesized through the aforementioned cross-coupling reactions, can serve as monomers for the creation of functional polymers. For instance, Sonogashira coupling can introduce polymerizable acetylene (B1199291) groups, or Suzuki coupling can be used to create conjugated oligomers and polymers. nih.gov
The imidazole moiety itself is a component of some organic semiconductors. organic-chemistry.org The ability to tune the electronic properties of the imidazole ring by introducing various substituents at the 2-position through cross-coupling reactions makes this compound an attractive starting material for the synthesis of novel organic electronic materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Imidazolium-based salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100 °C. These materials have garnered significant attention as "green" solvents and functional materials due to their low vapor pressure, high thermal stability, and tunable properties. acs.orgfrontiersin.org The synthesis of imidazolium (B1220033) ILs typically involves the N-alkylation of an imidazole derivative. semanticscholar.orgfrontiersin.orgrsc.org this compound can be N-alkylated, and subsequent anion exchange can lead to a variety of functionalized ionic liquids. The acetyl and bromo groups offer sites for further modification, potentially leading to task-specific ionic liquids with tailored properties for applications in catalysis, separations, and electrochemistry. uliege.be
The imidazole ring is also a key player in the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov The N-H proton and the lone pair on the second nitrogen atom of the imidazole ring can act as hydrogen bond donors and acceptors, respectively. mdpi.comnih.gov By modifying the substituents on the imidazole ring using this compound as a precursor, it is possible to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular networks. mdpi.com These structures are of interest in crystal engineering, materials science, and for their potential applications in areas such as gas storage and separation. mdpi.com
| Material Class | Synthetic Approach | Key Interactions | Potential Application |
| Functional Polymers | Cross-coupling followed by polymerization | Covalent bonds | Organic electronics |
| Ionic Liquids | N-alkylation and anion exchange | Ionic bonds | Green solvents, Catalysis |
| Supramolecular Assemblies | Self-assembly of derivatives | Hydrogen bonding, π-π stacking | Crystal engineering, Gas storage |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research in this area for 1-(2-bromo-1H-imidazol-5-yl)ethanone is likely to focus on green chemistry principles. This includes the use of less hazardous solvents, such as water, and the development of catalytic systems that can be recycled and reused. nih.gov
Microwave-assisted and ultrasound-promoted syntheses are emerging as powerful tools in organic chemistry. nih.gov These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. The application of these technologies to the synthesis of this compound could lead to more sustainable and cost-effective production methods.
Furthermore, the exploration of one-pot multicomponent reactions represents a promising avenue for the synthesis of complex imidazole (B134444) derivatives. acs.org These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction.
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and ensuring product quality. Advanced spectroscopic techniques are playing an increasingly important role in this area. frontiersin.org For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy could be employed to track the formation of the imidazole ring and the introduction of the bromo and ethoxy groups. ijarsct.co.in
Raman spectroscopy is another powerful tool that can provide detailed molecular fingerprinting, allowing for the identification of intermediates and byproducts in the reaction mixture. nih.gov The integration of these spectroscopic techniques with automated reactor systems can enable high-throughput screening of reaction conditions, accelerating the development of optimized synthetic protocols. nih.govnih.gov
The following table provides a comparison of spectroscopic methods applicable to the real-time monitoring of the synthesis of this compound.
| Spectroscopic Technique | Information Provided | Advantages | Potential Challenges |
| In-situ FTIR | Functional group analysis, reaction kinetics | Real-time data, non-destructive | Overlapping peaks, sensitivity to solvent |
| Raman Spectroscopy | Molecular fingerprinting, structural information | High specificity, suitable for aqueous solutions | Potential for fluorescence interference |
| UV-Vis Spectroscopy | Concentration of reactants and products | Simple, cost-effective | Limited structural information |
| NMR Spectroscopy | Detailed structural elucidation | Unambiguous structure determination | Lower sensitivity, more complex setup |
Integration into Advanced Functional Materials and Nanotechnology
The unique properties of this compound make it an attractive candidate for incorporation into advanced functional materials. Imidazole derivatives have been shown to act as effective coatings for nanoparticles, enhancing their stability and functionality. For instance, imidazole-based compounds can form protective layers on copper nanoparticles, preventing their oxidation. nih.gov The bromo and ethoxy groups on this compound could provide additional functionalities, such as sites for further chemical modification or for tuning the electronic properties of the nanoparticles.
The ability of imidazole-containing molecules to self-assemble into ordered nanostructures opens up possibilities for the creation of novel materials for applications in drug delivery and biosensing. nih.govacs.org The specific non-covalent interactions involving the imidazole ring, such as hydrogen bonding and π-π stacking, can be harnessed to control the morphology and properties of these self-assembled materials. ijarsct.co.in
Furthermore, the presence of a bromine atom in the molecule suggests potential applications in the development of functional polymers. Bromine-containing heterocyclic compounds are used as building blocks for photovoltaic polymers, and the incorporation of this compound into such polymers could lead to materials with tailored optical and electronic properties. nih.gov
Deeper Exploration of Specific Molecular Interaction Mechanisms
A thorough understanding of the molecular interactions of this compound is crucial for the rational design of its applications. The imidazole ring itself can participate in a variety of non-covalent interactions, including hydrogen bonding through its N-H group and as a hydrogen bond acceptor at the pyridine-like nitrogen, as well as π-π stacking. nih.gov The bromine atom can participate in halogen bonding, a directional interaction that is increasingly being recognized for its importance in molecular recognition and crystal engineering. The ethoxy group can also act as a hydrogen bond acceptor.
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for investigating these interactions at the atomic level. nih.govnih.gov Quantum chemical calculations can be used to determine the strength and geometry of non-covalent interactions and to predict the molecule's reactivity. nih.govmdpi.com Molecular docking studies can provide insights into how this compound might bind to biological targets, such as enzymes or receptors. acs.orgresearchgate.netsigmaaldrich.com
The following table summarizes the potential non-covalent interactions of this compound and the computational methods that can be used to study them.
| Interaction Type | Participating Group(s) | Computational Method |
| Hydrogen Bonding | Imidazole N-H, Imidazole N, Ethoxy O | DFT, Molecular Dynamics |
| Halogen Bonding | Bromine atom | DFT, Molecular Dynamics |
| π-π Stacking | Imidazole ring | DFT, Molecular Dynamics |
| Hydrophobic Interactions | Imidazole ring, Ethyl group | Molecular Docking, Molecular Dynamics |
Design of Multi-Targeting Chemical Probes
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of biologically active compounds that interact with multiple targets. nih.govmdpi.com This makes this compound an excellent starting point for the design of multi-targeting chemical probes. These probes are valuable tools for studying complex biological systems and for the development of novel therapeutics.
By modifying the substituents on the imidazole ring, it is possible to create a library of compounds with diverse biological activities. For example, the bromine atom can be replaced with other functional groups through cross-coupling reactions, allowing for the introduction of pharmacophores that target specific proteins. The ethoxy group can also be modified to modulate the compound's solubility and pharmacokinetic properties.
The design of bifunctional molecules, where two different pharmacophores are linked together, is a promising strategy for creating multi-target agents. nih.gov this compound could serve as a versatile platform for the synthesis of such bifunctional probes, with one pharmacophore targeting one protein and a second pharmacophore targeting another. This approach has the potential to lead to the discovery of novel drugs with improved efficacy and reduced side effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
